molecular formula C20H18N4O4 B15196657 6-(Acetylamino)-5-imino-7-methyl-8-oxo-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)benzimidazol-3-yl benzoate CAS No. 160595-32-4

6-(Acetylamino)-5-imino-7-methyl-8-oxo-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)benzimidazol-3-yl benzoate

Cat. No.: B15196657
CAS No.: 160595-32-4
M. Wt: 378.4 g/mol
InChI Key: LINVEZGIQLALNN-UHFFFAOYSA-N
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Description

6-(Acetylamino)-5-imino-7-methyl-8-oxo-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)benzimidazol-3-yl benzoate is a complex organic compound belonging to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antiviral, antifungal, and anticancer properties . This particular compound features a unique structure that combines a benzimidazole core with an acetylamino group, an imino group, and a benzoate ester, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Acetylamino)-5-imino-7-methyl-8-oxo-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)benzimidazol-3-yl benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography . The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

6-(Acetylamino)-5-imino-7-methyl-8-oxo-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)benzimidazol-3-yl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

6-(Acetylamino)-5-imino-7-methyl-8-oxo-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)benzimidazol-3-yl benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antiviral, antifungal, and anticancer properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Acetylamino)-5-imino-7-methyl-8-oxo-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)benzimidazol-3-yl benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interfere with cellular signaling pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Acetylamino)-5-imino-7-methyl-8-oxo-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)benzimidazol-3-yl benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetylamino and imino groups, along with the benzoate ester, allows for diverse chemical modifications and potential therapeutic applications .

Properties

CAS No.

160595-32-4

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

(6-acetamido-5-imino-7-methyl-8-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-yl) benzoate

InChI

InChI=1S/C20H18N4O4/c1-10-15(22-11(2)25)14(21)16-17(18(10)26)24-9-8-13(19(24)23-16)28-20(27)12-6-4-3-5-7-12/h3-7,13,21H,8-9H2,1-2H3,(H,22,25)

InChI Key

LINVEZGIQLALNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=N)C2=C(C1=O)N3CCC(C3=N2)OC(=O)C4=CC=CC=C4)NC(=O)C

Origin of Product

United States

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